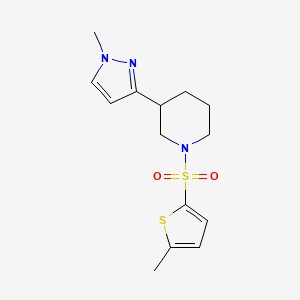

![molecular formula C19H20N2O6S B2470393 N-[3-metoxi-4-(2-oxopirrolidin-1-il)fenil]-2,3-dihidro-1,4-benzodioxina-6-sulfonamida CAS No. 942012-74-0](/img/structure/B2470393.png)

N-[3-metoxi-4-(2-oxopirrolidin-1-il)fenil]-2,3-dihidro-1,4-benzodioxina-6-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

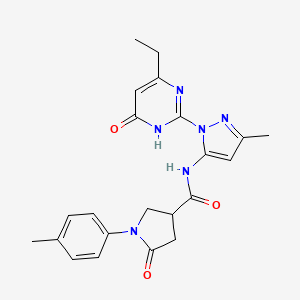

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.

BenchChem offers high-quality N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de BTK

Antecedentes: La tirosina quinasa de Bruton (BTK) es un componente crucial de la vía de señalización del receptor de células B (BCR). La desregulación de BTK se asocia con malignidades de células B y trastornos autoinmunes, lo que la convierte en un objetivo terapéutico atractivo .

Aplicación: El compuesto en cuestión exhibe una potente actividad inhibitoria de BTK. Inhibe selectivamente la quinasa BTK, deteniendo las células de linfoma de células B e induciendo la apoptosis. En comparación con el inhibidor de primera generación ibrutinib, este compuesto muestra una selectividad de quinasa superior, posicionándolo como un posible inhibidor de BTK de segunda generación .

Propiedades antimicrobianas

Antecedentes: La investigación sobre compuestos novedosos a menudo explora su potencial antimicrobiano. Tales propiedades son esenciales para combatir las enfermedades infecciosas.

Aplicación: Los estudios han investigado la actividad antimicrobiana de este compuesto. La investigación adicional podría explorar su efectividad contra patógenos específicos, incluidas bacterias, hongos y virus .

Efectos antiinflamatorios

Antecedentes: La inflamación juega un papel en diversas enfermedades, incluidas las enfermedades autoinmunes. Los compuestos con propiedades antiinflamatorias son valiosos para el desarrollo de fármacos.

Aplicación: Este compuesto puede exhibir efectos antiinflamatorios. Investigar su impacto en las vías inflamatorias y las respuestas inmunitarias podría proporcionar información valiosa .

Terapia contra el cáncer

Antecedentes: El cáncer sigue siendo un importante desafío de salud global. Los compuestos novedosos se evalúan continuamente por su potencial en el tratamiento del cáncer.

Aplicación: Dada su actividad inhibitoria de BTK, este compuesto podría explorarse como una terapia adyuvante para las malignidades de células B. Se justifican los estudios preclínicos que evalúan su impacto en el crecimiento tumoral y la supervivencia .

Análogo de hormona vegetal

Antecedentes: Los derivados del indol tienen diversas aplicaciones biológicas. El ácido indol-3-acético, una hormona vegetal, se produce a partir del triptófano en las plantas superiores.

Aplicación: Si bien no está directamente relacionado con la inhibición de BTK, la porción indol de este compuesto sugiere un potencial como análogo de hormona vegetal. Investigar sus efectos en el crecimiento, el desarrollo y las respuestas al estrés de las plantas podría ser intrigante .

Diseño y optimización de fármacos

Antecedentes: Comprender la relación estructura-actividad (SAR) de un compuesto es crucial para el diseño y la optimización de fármacos.

Aplicación: Los investigadores pueden utilizar el análisis SAR para modificar este compuesto, mejorando su potencia, selectividad y perfil de seguridad. Los esfuerzos de diseño racional de fármacos pueden conducir a derivados mejorados .

En resumen, “N-[3-metoxi-4-(2-oxopirrolidin-1-il)fenil]-2,3-dihidro-1,4-benzodioxina-6-sulfonamida” es prometedor en varios campos, desde la inhibición de BTK hasta la actividad antimicrobiana y más allá. Los estudios adicionales aclararán su potencial completo y guiarán su desarrollo como agente terapéutico. 🌟

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The presence of a pyrrolidine ring in its structure suggests that it might interact with its targets through sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they might interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The presence of a pyrrolidine ring in its structure suggests that it might have diverse biological effects .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-25-17-11-13(4-6-15(17)21-8-2-3-19(21)22)20-28(23,24)14-5-7-16-18(12-14)27-10-9-26-16/h4-7,11-12,20H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHUBVLEPQVCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2470310.png)

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)

![3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B2470315.png)

![3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2470320.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)

![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![2-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2470332.png)